4-Acetamidodibenzofuran
Overview
Description
Benzofuran is an organic compound that belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of dibenzofurans has been described in the literature since 2008 . This process starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring . In the following section, the formation of dibenzofurans by cyclizing diarylether derivatives is discussed .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure of a molecule and convert it into a 3D model .Chemical Reactions Analysis
Chemical reactions can be studied using various electroanalytical tools . These tools can be used to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
Physical properties of a substance can include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of a compound can be influenced by various factors such as new synthesis methods, potential applications, and ongoing research. For example, a recent study discussed the use of dibenzofuran derivatives for the development of new thermally activated delayed fluorescence emitters .
properties
IUPAC Name |
N-dibenzofuran-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-9(16)15-12-7-4-6-11-10-5-2-3-8-13(10)17-14(11)12/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDHWGYBRTTIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1OC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidodibenzofuran |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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